Bienvenue dans la boutique en ligne BenchChem!

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

MAO-B inhibition Mechanism-based inactivation Structure-activity relationship

N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2225146-78-9), also referred to as N-allyl-2,3-dihydro-1H-inden-1-amine hydrochloride or Rasagiline Impurity 9 HCl, is a secondary amine belonging to the 1-aminoindan class. It is the hydrochloride salt of the N-allyl (prop-2-en-1-yl) analog of the FDA-approved MAO-B inhibitor rasagiline (N-propargyl-1(R)-aminoindan).

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 2225146-78-9
Cat. No. B2906155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS2225146-78-9
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESC=CCNC1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C12H15N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h2-6,12-13H,1,7-9H2;1H
InChIKeyNDVBNOUBVJKVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 2225146-78-9): Procurement-Relevant Identity and Class Context


N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2225146-78-9), also referred to as N-allyl-2,3-dihydro-1H-inden-1-amine hydrochloride or Rasagiline Impurity 9 HCl, is a secondary amine belonging to the 1-aminoindan class. It is the hydrochloride salt of the N-allyl (prop-2-en-1-yl) analog of the FDA-approved MAO-B inhibitor rasagiline (N-propargyl-1(R)-aminoindan) [1]. The free base (CAS 91639-43-9) has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.25 g/mol; the hydrochloride salt has a molecular weight of 209.72 g/mol (C₁₂H₁₆ClN) . This compound is primarily utilized as a certified reference standard for impurity profiling during rasagiline active pharmaceutical ingredient (API) manufacturing and quality control, and it serves as a key synthetic intermediate in the preparation of propargylated aminoindan derivatives [2].

Why N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride Cannot Be Replaced by Generic In-Class Analogs


The 1-aminoindan scaffold supports diverse N-substitution patterns (propargyl, allyl, chloroallyl, unsubstituted) that confer fundamentally different chemical reactivity, chromatographic behavior, and biological activity profiles [1]. Unlike the propargyl group in rasagiline, which acts as a mechanism-based inactivator of MAO-B via covalent flavin modification, the allyl substituent in the target compound lacks the terminal alkyne required for irreversible enzyme inhibition, resulting in a distinct pharmacological and analytical fingerprint [2]. Furthermore, the hydrochloride salt form versus the free base (CAS 91639-43-9) or the enantiopure (R)-free base (CAS 1166392-42-2) differs in molecular weight, solubility, hygroscopicity, and long-term storage stability, making direct substitution unsuitable for validated analytical methods or regulatory impurity profiling [3]. Each impurity species in the rasagiline process—indanol, indanamine, allyl, keto, and chloroallyl—possesses a unique relative retention time and mass spectral signature, and substituting one impurity reference standard for another compromises method specificity, accuracy, and compliance with ICH Q3A/Q3B guidelines [4].

N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Quantitative Differentiation Evidence Versus Comparators


Structural Differentiation: Allyl (C=C) Versus Propargyl (C≡C) N-Substitution and Its Impact on MAO-B Inactivation Mechanism

The target compound contains an N-allyl (prop-2-en-1-yl) substituent with a terminal alkene, whereas rasagiline contains an N-propargyl (prop-2-yn-1-yl) substituent with a terminal alkyne. The propargyl group is essential for covalent flavin modification in MAO-B; the alkyne undergoes enzyme-catalyzed oxidation to a reactive oxirene intermediate that forms a covalent adduct with the N5 of FAD, resulting in irreversible inactivation [1]. The allyl group lacks the acetylenic π-system required for this bioactivation step, rendering the target compound incapable of mechanism-based MAO-B inhibition. In the X-ray crystal structure of human MAO-B (PDB 1S2Q, resolution 2.07 Å), the (1R)-enantiomer of the allyl analog occupies the active site but does not form the covalent flavin adduct characteristic of rasagiline [2]. This mechanistic distinction is critical for impurity profiling: the allyl impurity must be chromatographically resolved and quantified separately from the active pharmaceutical ingredient because it does not contribute to therapeutic MAO-B inhibition yet must be controlled below ICH-defined thresholds [3].

MAO-B inhibition Mechanism-based inactivation Structure-activity relationship 1-Aminoindan derivatives

Salt Form Differentiation: Hydrochloride Salt (CAS 2225146-78-9) Versus Free Base (CAS 91639-43-9) — Molecular Weight, Solubility, and Storage Considerations

The hydrochloride salt (CAS 2225146-78-9) has a molecular weight of 209.72 g/mol (C₁₂H₁₆ClN), which is 36.47 g/mol (17.4%) higher than the free base (CAS 91639-43-9, MW 173.25 g/mol, C₁₂H₁₅N) due to the addition of one equivalent of HCl . This mass difference directly impacts gravimetric preparation of reference standard solutions: when preparing a 1.0 mg/mL stock solution, the free base contains 1.0 mg of the aminoindan chromophore per mL, whereas 1.0 mg of the hydrochloride salt delivers only 0.826 mg of the free base equivalent after correction for the HCl counterion [1]. The salt form generally exhibits higher aqueous solubility and reduced susceptibility to air oxidation of the secondary amine compared to the free base, which is typically supplied as a liquid or low-melting solid requiring storage below 4 °C [2]. These differences are critical for analytical method development: using the wrong form without gravimetric correction introduces systematic quantitative errors in impurity determination that can lead to erroneous batch pass/fail decisions in QC release testing .

Salt selection Reference standard handling Solubility Analytical method validation

Synthetic Route-Dependent Purity: HPLC Purity of Allyl Impurity Prepared via Lindlar Hydrogenation (90%) Versus Direct Allyl Bromide Alkylation (72%)

In the published synthesis and characterization of rasagiline impurities, Raju et al. (2017) demonstrated that the route used to prepare the allyl impurity (compound 4) significantly affects the achievable HPLC purity [1]. When synthesized via semi-hydrogenation of N-propargyl-2,3-dihydro-1H-inden-1-amine (compound 10) using Lindlar catalyst in methanol with catalytic pyridine (Scheme II), the allyl impurity was obtained with an HPLC purity of 90% and good isolated yield [2]. In contrast, direct N-alkylation of 1-indanamine (compound 3) with allyl bromide under basic conditions (Scheme I) yielded the same compound with only 72% HPLC purity, accompanied by isolation difficulties and lower yield [3]. This 18-percentage-point purity differential between synthetic routes directly impacts the suitability of the compound as a reference standard: impurity reference standards typically require ≥95% HPLC purity (or a precisely assigned purity value with uncertainty) for use in validated analytical methods per ICH Q2(R1) and pharmacopoeial guidelines [4]. Users procuring this compound should verify the synthetic route and request a Certificate of Analysis specifying HPLC purity and the analytical method used.

Impurity synthesis HPLC purity Process chemistry Reference standard qualification

Mass Spectrometric Identification: Characteristic [M+H]⁺ Ion at m/z 208.1 Differentiating the Allyl Impurity from Other Rasagiline Process Impurities

The allyl impurity (compound 4, free base) exhibits a protonated molecular ion [M+H]⁺ at m/z 208.1 in mass spectrometry, corresponding to the calculated exact mass of 207.08 Da for C₁₂H₁₅N (monoisotopic mass) with protonation [1]. This m/z value is diagnostic and distinguishes the allyl impurity from other rasagiline process impurities characterized in the same study: the indanamine impurity (compound 3) has a lower m/z due to the absence of the N-allyl substituent, the keto impurity (compound 7) has a distinct m/z reflecting the carbonyl oxygen, and the chloroallyl impurities (compounds 5 and 5a) exhibit characteristic chlorine isotope patterns (³⁵Cl/³⁷Cl) at m/z 242.1/244.1 [2]. The ¹H NMR spectrum of the allyl impurity (400 MHz, DMSO-d₆) displays characteristic vinyl proton signals at δ 5.89–5.70 (d, 2H, =CH₂) that are absent in rasagiline and the other saturated impurities, providing orthogonal spectroscopic confirmation [3]. These spectroscopic features enable unambiguous identification and quantification in HPLC-MS methods for rasagiline API release testing.

LC-MS impurity profiling Mass spectrometry Process impurity identification Pharmaceutical quality control

Regulatory Designation Gap: N-Allyl-1-indanamine Hydrochloride as a Named Process Impurity in Rasagiline — Absence of a Pharmacopoeial Monograph Necessitates Use of a Certified Reference Standard

Unlike rasagiline API, which has a USP monograph with defined impurity limits, the N-allyl-1-indanamine hydrochloride impurity does not have a dedicated pharmacopoeial reference standard monograph in USP, Ph.Eur., or BP as of 2025 . This regulatory gap means that ANDA applicants and QC laboratories must independently source and qualify a certified reference standard for this impurity to demonstrate analytical method specificity and accuracy in impurity profiling [1]. The target compound (CAS 2225146-78-9) is supplied with detailed characterization data (¹H NMR, ¹³C NMR, IR, Mass, HPLC purity) compliant with ICH Q3A/Q3B regulatory guidelines by specialized impurity reference standard manufacturers . This is in contrast to rasagiline-related compounds that do have official pharmacopoeial standards (e.g., rasagiline mesylate USP RS, rasagiline related compound A through D), where regulatory acceptance is more straightforward. Procuring a fully characterized, batch-specific CoA-supported reference standard of the allyl impurity hydrochloride salt significantly reduces the risk of regulatory deficiency letters during ANDA review compared to using an uncharacterized or self-synthesized material [2].

Pharmacopoeial impurity standards ANDA regulatory submission Reference standard traceability ICH Q3A compliance

Enantiomeric Composition: Racemic Hydrochloride Salt (CAS 2225146-78-9) Versus Enantiopure (R)-Free Base (CAS 1166392-42-2) — Implications for Chiral Impurity Method Validation

The hydrochloride salt (CAS 2225146-78-9) is typically supplied as a racemic mixture or without specified enantiomeric purity, whereas the (R)-enantiomer free base (CAS 1166392-42-2) is the enantiopure form corresponding to the stereochemistry of the active pharmaceutical ingredient rasagiline (R-configuration) [1]. In the context of chiral impurity method validation, rasagiline is marketed as the single (R)-enantiomer because the (S)-enantiomer is approximately 2,050-fold less potent as an MAO-B inhibitor in human brain tissue [2]. Consequently, the enantiomeric composition of the allyl impurity reference standard has critical methodological implications: a racemic allyl impurity standard enables development of a chiral HPLC or CE method capable of resolving and quantifying both (R)- and (S)-allyl impurities simultaneously, whereas an enantiopure (R)-standard only supports quantification of the (R)-enantiomer . The racemic hydrochloride salt therefore provides broader analytical utility for chiral method development, particularly for establishing system suitability parameters (resolution, peak symmetry) across both enantiomers. However, for quantitative accuracy in determining the enantiomeric excess of the (R)-allyl impurity in rasagiline API, an enantiopure standard of known chiral purity is required .

Chiral impurity analysis Enantiomeric purity Method validation Rasagiline stereochemistry

N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Rasagiline ANDA Impurity Method Development and Validation: HPLC System Suitability and Specificity Testing

The hydrochloride salt serves as a critical impurity marker for establishing HPLC system suitability in rasagiline ANDA analytical methods. The published synthesis and characterization data (¹H NMR, MS, HPLC purity) provide the identity confirmation necessary for method specificity demonstration per ICH Q2(R1) [1]. The unique mass spectral signature (m/z 208.1) and vinyl proton NMR signals (δ 5.89–5.70) enable unambiguous peak tracking during method development, while the route-dependent purity data (72% vs. 90%) inform the purity requirements for system suitability standard qualification [2]. This compound is specifically required for forced degradation studies to confirm that the allyl impurity peak is resolved from rasagiline, its (S)-enantiomer, and other process/degradation impurities [3].

Chiral Purity Method Development for Rasagiline API: Racemic Allyl Impurity as a System Suitability Standard

The racemic nature of the hydrochloride salt (CAS 2225146-78-9) makes it an ideal system suitability standard for developing and validating chiral HPLC or capillary electrophoresis methods for rasagiline API. Because rasagiline is the single (R)-enantiomer and the (S)-enantiomer is approximately 2,050-fold less active as an MAO-B inhibitor [1], regulatory specifications mandate strict control of the (S)-enantiomer content. The racemic allyl impurity enables simultaneous evaluation of both enantiomer peaks, establishing critical method parameters including resolution (Rs ≥ 1.5 between (R)- and (S)-allyl impurity), peak symmetry, and retention time reproducibility before transferring the method to enantiopure quantification standards [2].

Regulatory Submission Support: Certified Reference Standard for ANDA Impurity Qualification per ICH Q3A

For generic pharmaceutical companies preparing ANDA submissions for rasagiline mesylate, the fully characterized hydrochloride salt provides the impurity qualification data package required by ICH Q3A(R2). The absence of a pharmacopoeial monograph for this specific impurity means that ANDA applicants must submit vendor-provided characterization data (¹H NMR, ¹³C NMR, IR, Mass, HPLC purity with uncertainty) as part of the Chemistry, Manufacturing, and Controls (CMC) section [1]. The hydrochloride salt's defined stoichiometry and crystalline solid form provide the long-term stability and accurate weighability necessary for reference standard qualification under cGMP, reducing the risk of FDA deficiency letters related to impurity standard characterization [2].

Structure-Activity Relationship (SAR) Studies: Allyl vs. Propargyl Substituent Effects on MAO-B Binding and Flavin Modification

In academic and industrial medicinal chemistry programs investigating MAO-B inhibitor design, the allyl impurity serves as a critical comparator compound to rasagiline (propargyl analog) for studying the role of N-substituent unsaturation in enzyme inactivation. The X-ray crystal structure of human MAO-B with the (1R)-allyl analog bound (PDB 1S2Q, 2.07 Å resolution) provides a high-resolution structural framework for understanding why the terminal alkene fails to support covalent flavin adduct formation [1]. This structural information, combined with the quantitative purity and characterization data available for the hydrochloride salt, enables rigorous SAR studies where the allyl analog serves as a negative control for mechanism-based inactivation while retaining the 1-aminoindan scaffold for comparative binding affinity measurements [2].

Quote Request

Request a Quote for N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.